molecular formula C22H22FN3O4 B2398803 8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-24-5

8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2398803
CAS RN: 1021101-24-5
M. Wt: 411.433
InChI Key: MQKFUOCLAGACIE-UHFFFAOYSA-N
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Description

8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic lactam that has a unique structure and properties, making it an interesting subject of research.5]decane-2,4-dione.

Scientific Research Applications

Supramolecular Outcomes of Fluorination

The introduction of fluorine atoms in cyclohexane-5-spirohydantoin derivatives, such as 8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, affects their supramolecular interactions. Studies have shown that fluorination leads to the formation of unique hydrogen-bonded structures and three-dimensional networks facilitated by C–H⋯F interactions. This structural modification contributes to a larger surface area with a higher negative potential, indicating potential applications in materials science for designing novel molecular architectures with specific electronic properties (Simić et al., 2021).

Anticonvulsant Activity

Derivatives of 8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione have been explored for their potential anticonvulsant properties. Research on fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives highlighted the enhancement of anticonvulsant activity with the introduction of fluoro or trifluoromethyl substituents. These findings suggest a promising avenue for the development of new anticonvulsant drugs (Obniska et al., 2006).

Antimicrobial and Detoxification Applications

The modification of cotton fabrics with N-halamine derivatives of spirohydantoin compounds, including those similar to 8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, has shown effective antimicrobial properties and potential for chemical detoxification. This innovative application can be significant in healthcare and environmental protection by offering a material capable of neutralizing harmful microbes and toxins (Ren et al., 2009).

properties

IUPAC Name

8-(2-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4/c23-18-9-5-4-8-17(18)19(27)25-12-10-22(11-13-25)20(28)26(21(29)24-22)14-15-30-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKFUOCLAGACIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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